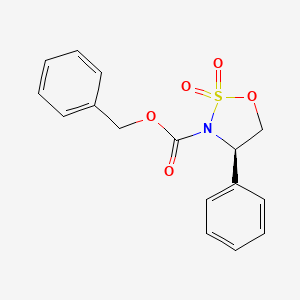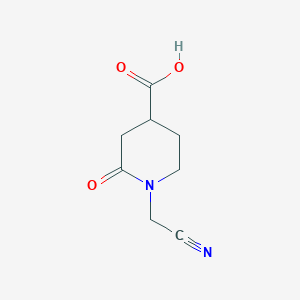
(R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Cbz-4-phényl-1,2,3-oxathiazolidine 2,2-dioxyde est un composé hétérocyclique qui présente une structure cyclique oxathiazolidine unique. Ce composé est d'un intérêt considérable en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence du cycle oxathiazolidine, combinée aux groupes phényle et carbobenzyloxy (Cbz), confère à cette molécule des propriétés chimiques uniques.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction: La synthèse de (R)-3-Cbz-4-phényl-1,2,3-oxathiazolidine 2,2-dioxyde implique généralement la réaction d'un précurseur approprié avec un agent sulfénylant. Une méthode courante comprend la réaction d'une amine substituée par un phényle avec un chlorure de sulfényle dans des conditions contrôlées pour former le cycle oxathiazolidine. La réaction est généralement réalisée sous atmosphère inerte pour éviter l'oxydation et est suivie d'étapes de purification pour isoler le produit souhaité.
Méthodes de Production Industrielle: La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie et la cristallisation pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de Réactions: (R)-3-Cbz-4-phényl-1,2,3-oxathiazolidine 2,2-dioxyde peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir le cycle oxathiazolidine en une forme plus réduite.
Substitution: Les groupes phényle et Cbz peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et Conditions Communs:
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution: Les réactions de substitution peuvent impliquer des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle dans des conditions basiques ou acides.
Produits Majeurs: Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.
4. Applications de la Recherche Scientifique
Chimie: En chimie, (R)-3-Cbz-4-phényl-1,2,3-oxathiazolidine 2,2-dioxyde est utilisé comme élément de base pour la synthèse de molécules plus complexes
Biologie: Le composé a des applications potentielles dans la recherche biologique, en particulier dans l'étude des inhibiteurs enzymatiques et des modulateurs de récepteurs. Sa capacité à interagir avec les macromolécules biologiques en fait un outil utile dans la découverte et le développement de médicaments.
Médecine: En médecine, (R)-3-Cbz-4-phényl-1,2,3-oxathiazolidine 2,2-dioxyde est étudié pour ses propriétés thérapeutiques potentielles. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Son incorporation dans des polymères ou d'autres matériaux peut améliorer leurs performances dans diverses applications.
5. Mécanisme d'Action
Le mécanisme d'action de (R)-3-Cbz-4-phényl-1,2,3-oxathiazolidine 2,2-dioxyde implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique impliqué. Par exemple, dans la découverte de médicaments, le composé peut inhiber une enzyme impliquée dans une voie de maladie, conduisant à des effets thérapeutiques.
Composés Similaires:
1,2,4-Benzothiadiazine-1,1-dioxyde: Ce composé partage une structure hétérocyclique contenant du soufre similaire et est connu pour ses activités biologiques.
2,1-Benzothiazine 2,2-dioxydes: Ces composés présentent également un cycle contenant du soufre et ont été étudiés pour leurs propriétés thérapeutiques potentielles.
Unicité: (R)-3-Cbz-4-phényl-1,2,3-oxathiazolidine 2,2-dioxyde est unique en raison de la présence des groupes Cbz et phényle, qui confèrent des propriétés chimiques et une réactivité distinctes. Sa structure cyclique spécifique et ses groupes fonctionnels en font un composé précieux pour diverses applications, le distinguant d'autres composés hétérocycliques similaires.
Applications De Recherche Scientifique
Chemistry: In chemistry, ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.
Medicine: In medicine, ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved. For example, in drug discovery, the compound may inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar sulfur-containing heterocyclic structure and is known for its biological activities.
2,1-Benzothiazine 2,2-dioxides: These compounds also feature a sulfur-containing ring and have been studied for their potential therapeutic properties.
Uniqueness: ®-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the Cbz and phenyl groups, which impart distinct chemical properties and reactivity. Its specific ring structure and functional groups make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.
Propriétés
Formule moléculaire |
C16H15NO5S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
benzyl (4R)-2,2-dioxo-4-phenyloxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C16H15NO5S/c18-16(21-11-13-7-3-1-4-8-13)17-15(12-22-23(17,19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1 |
Clé InChI |
QZZFNYCEPUZLAN-HNNXBMFYSA-N |
SMILES isomérique |
C1[C@H](N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(N(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)



![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)

![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)

